5-Iodobenzo[d]isoxazole

Organometallic chemistry Cross-coupling mechanism Oxidative addition kinetics

5-Iodobenzo[d]isoxazole is the kinetically superior building block for Pd⁰-catalyzed cross-coupling at the benzo[d]isoxazole 5-position. The C–I bond undergoes irreversible associative oxidative addition, enabling Suzuki, Sonogashira, and other couplings under milder conditions with lower catalyst loadings than the 5-bromo or 5-chloro analogs. Do not accept failed reactions with Br/Cl surrogates—start with the iodo derivative to maximize yield in SAR library synthesis, NNRTI development (ADAM class), or DAAO inhibitor programs. ≥95% purity, ideal for medicinal chemistry and process scale-up.

Molecular Formula C7H4INO
Molecular Weight 245.02 g/mol
CAS No. 954371-46-1
Cat. No. B3174840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodobenzo[d]isoxazole
CAS954371-46-1
Molecular FormulaC7H4INO
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C=NO2
InChIInChI=1S/C7H4INO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
InChIKeyVWSFRLVYRYSUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodobenzo[d]isoxazole (CAS 954371-46-1): Technical Baseline for Scientific Procurement Decision-Making


5-Iodobenzo[d]isoxazole (CAS 954371-46-1) is a halogenated heteroaromatic building block of the benzo[d]isoxazole class, bearing an iodine substituent at the 5-position of the fused benzene–isoxazole bicyclic core . With molecular formula C7H4INO and molecular weight 245.02 g·mol⁻¹, it is supplied as a solid with a certified purity of ≥95% and a calculated LogP of 2.29 . The compound serves exclusively as a research intermediate—not a final API—and is valued for the reactivity of its C–I bond in palladium-catalyzed cross-coupling transformations .

Why 5-Iodobenzo[d]isoxazole Cannot Be Replaced by 5-Bromo or 5-Chloro Analogs in Palladium-Mediated Transformations


Within the benzo[d]isoxazole scaffold, the identity of the 5-halogen substituent is not functionally interchangeable. The oxidative addition step—the gateway to all Pd⁰-catalyzed cross-coupling (Suzuki, Stille, Sonogashira, Heck, Buchwald–Hartwig)—proceeds through mechanistically distinct pathways depending on the halogen: iodobenzene adds via irreversible associative phosphine displacement, bromobenzene requires rate-limiting phosphine dissociation, and chlorobenzene requires reversible dissociation followed by rate-limiting oxidative addition [1]. These fundamental mechanistic differences render the C–I bond kinetically more competent under milder conditions, with lower catalyst loadings and shorter reaction times [2]. Consequently, procurement of the 5-bromo or 5-chloro analog when a C–C bond formation is required at the 5-position can lead to failed or severely attenuated coupling yields, particularly with sterically demanding or electronically deactivated partners [3].

Quantitative Differentiation Evidence: 5-Iodobenzo[d]isoxazole vs. Closest Analogs for Procurement Evaluation


Oxidative Addition Mechanism: Iodoarene vs. Bromoarene vs. Chloroarene with Pd(0) Bisphosphine Complex

The oxidative addition of PhI to [Pd(Q-phos-tol)₂] proceeds via irreversible associative phosphine displacement, whereas PhBr reacts through rate-limiting phosphine dissociation and PhCl requires reversible dissociation followed by rate-limiting oxidative addition. This mechanistic hierarchy (I > Br > Cl) is established by kinetic order determination and directly predicts that 5-iodobenzo[d]isoxazole will undergo Pd⁰ insertion faster and under milder conditions than the corresponding 5-bromo or 5-chloro analogs [1]. The practical consequence is demonstrated by Fernandez-Rodriguez & Hartwig (2009): couplings of iodo- and bromoarenes are substantially more efficient than those of chloroarenes, permitting lower catalyst loadings and/or milder conditions [2].

Organometallic chemistry Cross-coupling mechanism Oxidative addition kinetics

LogP Comparison: 5-Iodobenzo[d]isoxazole vs. Unsubstituted Benzo[d]isoxazole

The iodine substituent at the 5-position increases the calculated LogP of benzo[d]isoxazole from 1.63 (unsubstituted) to 2.29 (5-iodo), a ΔLogP of approximately 0.66 log units [1]. This represents a roughly 4.6-fold increase in octanol/water partition coefficient, reflecting substantially higher lipophilicity that alters chromatographic retention, membrane permeability, and solubility profiles of any downstream derivatives incorporating this building block.

Physicochemical properties Lipophilicity Drug-likeness

In Situ Bromide-to-Iodide Conversion as Evidence of Superior Iodoarene Reactivity in Cross-Coupling

Gallou & Lipshutz (2023) demonstrated that when aryl or heteroaryl bromides are resistant to palladium-catalyzed cross-coupling, in situ conversion to the corresponding iodide restores reactivity and enables successful C–C bond formation under environmentally responsible aqueous micellar conditions [1]. This published strategy explicitly validates that the C–I bond is the preferred leaving group for challenging substrates, and it implies that 5-iodobenzo[d]isoxazole is intrinsically more competent than its 5-bromo analog in Pd-catalyzed transformations—without requiring the additional halogen-exchange step.

Late-stage functionalization Cross-coupling methodology Halogen exchange

Documented Use in Benzisoxazole-Derived D-Amino Acid Oxidase (DAAO) Inhibitor Patent Program

United States Patent Application US20070197610 (Janssen Pharmaceutica N.V.) describes benzisoxazole derivatives as D-amino acid oxidase (DAAO) inhibitors with therapeutic potential in schizophrenia and related mental disorders [1]. The patent explicitly encompasses halogen-substituted benzisoxazoles wherein the halogen substituent critically modulates enzyme inhibitory potency. 5-Iodobenzo[d]isoxazole serves as a key intermediate within this structural class, enabling the systematic exploration of the halogen position and identity SAR that underpins the patent's therapeutic claims [1][2].

Medicinal chemistry DAAO inhibition Schizophrenia therapeutics

Storage Stability and Photolability: 5-Iodo vs. 5-Bromo Benzo[d]isoxazole

The C–I bond in 5-iodobenzo[d]isoxazole is inherently more photolabile than the C–Br bond in 5-bromobenzo[d]isoxazole, necessitating specific storage conditions. The 5-iodo derivative must be stored protected from light, in a sealed, dry container at room temperature . In contrast, 5-bromobenzo[d]isoxazole (CAS 837392-65-1) has a defined melting point of 76.0–77.0°C and is stored at 2–8°C . The photolability of the C–I bond, while requiring light protection, is reversible in its practical impact: it is precisely this bond weakness that confers superior reactivity in oxidative addition to Pd(0).

Chemical stability Storage requirements C–I bond photolability

Regiochemical Specificity: 5-Iodobenzo[d]isoxazole vs. 7-Iodobenzo[d]isoxazole Regioisomer

The iodine substitution position on the benzo[d]isoxazole scaffold determines the electronic environment and steric accessibility of the C–I bond. The 5-position places the iodine para to the isoxazole oxygen, whereas the 7-position places it ortho to the oxygen atom . This regioisomeric difference alters the electron density at the reactive carbon center and the steric encumbrance during oxidative addition, leading to distinct reactivity profiles in cross-coupling. While no published head-to-head kinetic comparison was identified, the fundamental principle of positional electronic effects in aromatic substitution is well-established [1], and procurement of the correct regioisomer is essential for generating the intended downstream derivative.

Regiochemistry Structural isomerism SAR exploration

Optimal Scientific and Industrial Application Scenarios for 5-Iodobenzo[d]isoxazole Based on Verified Differentiation Evidence


Palladium-Catalyzed Library Synthesis via Suzuki–Miyaura Cross-Coupling

5-Iodobenzo[d]isoxazole is the halogenated building block of choice for constructing diverse benzo[d]isoxazole-containing compound libraries through Suzuki–Miyaura coupling with aryl- and heteroarylboronic acids. The C–I bond undergoes irreversible associative oxidative addition to Pd(0), enabling coupling under milder conditions and with lower catalyst loadings than the corresponding 5-bromo or 5-chloro analogs [1]. Standard conditions employ Pd(PPh₃)₄ or PdCl₂(dppf) with alkali carbonate bases, and microwave irradiation can substantially reduce reaction times [2]. This scenario applies directly to medicinal chemistry groups generating SAR libraries around the benzo[d]isoxazole core for hit-to-lead optimization.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development

The alkenyldiarylmethane (ADAM) class of HIV-1 NNRTIs incorporates benzo[d]isoxazole moieties accessible via 5-iodobenzo[d]isoxazole as a key synthetic intermediate [1]. The iodine handle at the 5-position enables efficient Sonogashira or Suzuki coupling to install the diarylalkene pharmacophore. Published patent literature (US20080300288) establishes synthetic precedent for this building block in antiviral research programs, making it a procurement priority for laboratories pursuing NNRTI discovery [1].

D-Amino Acid Oxidase (DAAO) Inhibitor Programs for CNS Disorders

Janssen Pharmaceutica's benzisoxazole patent (US20070197610) describes DAAO inhibitors for schizophrenia treatment [1]. The halogen-substituted benzo[d]isoxazole intermediates—including the 5-iodo variant—are critical for exploring the halogen SAR that governs enzyme inhibitory potency. Procurement of 5-iodobenzo[d]isoxazole supports medicinal chemistry efforts targeting DAAO or related flavoenzyme systems where halogen-dependent potency modulation is being systematically investigated [1].

Late-Stage Functionalization of Complex Pharmaceutical Intermediates

When a benzo[d]isoxazole-containing advanced intermediate requires a challenging C–C bond formation at the 5-position, the iodo derivative provides the highest probability of successful coupling. As demonstrated by Gallou & Lipshutz (2023), recalcitrant bromoarene substrates can be rescued by in situ conversion to iodides [1]; starting directly with 5-iodobenzo[d]isoxazole eliminates this additional step. This scenario is particularly relevant for process chemistry groups scaling up complex synthetic sequences where yield optimization at each step is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodobenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.